ブロモクレンブテロール

説明

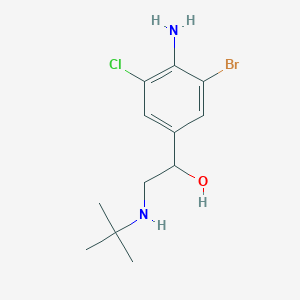

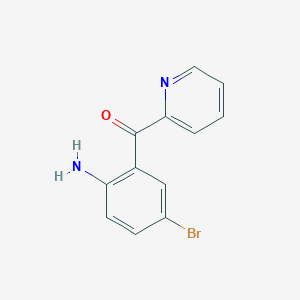

Bromoclenbuterol is a chemical compound that is structurally related to clenbuterol, a sympathomimetic amine used for breathing disorders as a decongestant and bronchodilator. Bromoclenbuterol is identified as a process-related impurity during the synthesis of clenbuterol . It shares some structural and pharmacological similarities with clenbuterol, but its presence as an impurity necessitates careful characterization and analysis .

科学的研究の応用

Bromoclenbuterol has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the impurities in clenbuterol synthesis.

Biology: Research on bromoclenbuterol helps understand its biological activity and potential effects on living organisms.

Medicine: Although primarily an impurity, studying bromoclenbuterol can provide insights into the safety and efficacy of clenbuterol as a pharmaceutical agent.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bromoclenbuterol typically involves the bromination of clenbuterol. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the clenbuterol molecule .

Industrial Production Methods: In an industrial setting, the production of bromoclenbuterol may involve multi-step synthesis processes that include the preparation of intermediates, bromination, and purification steps. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .

化学反応の分析

Types of Reactions: Bromoclenbuterol can undergo various chemical reactions, including:

Oxidation: Bromoclenbuterol can be oxidized to form different oxidation products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert bromoclenbuterol to its corresponding reduced forms.

Substitution: Bromoclenbuterol can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromoclenbuterol oxide, while reduction may produce bromoclenbuterol alcohol .

作用機序

Bromoclenbuterol, like clenbuterol, is a beta-2 adrenergic receptor agonist. It stimulates the beta-2 receptors, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in smooth muscle relaxation, bronchodilation, and increased metabolic rate. The molecular targets and pathways involved include the beta-2 adrenergic receptors and the downstream signaling pathways that regulate muscle relaxation and metabolism .

類似化合物との比較

Clenbuterol: A beta-2 agonist used for breathing disorders.

Salbutamol: Another beta-2 agonist with similar bronchodilator effects.

Epinephrine: A sympathomimetic amine with broader adrenergic activity.

Uniqueness of Bromoclenbuterol: Bromoclenbuterol is unique due to its presence as an impurity in clenbuterol synthesis. Its structural similarity to clenbuterol allows it to exhibit similar pharmacological effects, but its role as an impurity necessitates careful monitoring and control during the production of clenbuterol .

特性

IUPAC Name |

1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrClN2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBROAKIHDILEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376770 | |

| Record name | Bromoclenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37153-52-9 | |

| Record name | Bromoclenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoclenbuterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ88YP4R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is Bromoclenbuterol detected and quantified in complex matrices?

A1: Gas chromatography/mass spectrometry (GC/MS) proves effective in identifying and quantifying Bromoclenbuterol within complex mixtures. Researchers have successfully employed both electron impact (EI) and chemical ionization (CI) techniques with this method. The analysis is enhanced by derivatizing Bromoclenbuterol into trimethylsilyl ethers and boronated derivatives. [] This approach allows for the differentiation of Bromoclenbuterol from other compounds, even those with similar structures. You can find more details about this analytical approach in the research paper titled "Structural elucidation of clenbuterol- and mabuterol-like compounds in complex matrices using silylated and n-butylboronate derivatives by gas chromatography/electron impact and chemical ionization mass spectrometry". []

Q2: Why is Bromoclenbuterol considered a critical impurity in Clenbuterol production?

A2: Bromoclenbuterol is identified as a critical impurity during the manufacturing of Clenbuterol. [] While the exact reason for this classification isn't elaborated upon in the provided research, it suggests that even small amounts of Bromoclenbuterol could potentially impact the safety and efficacy of the final Clenbuterol product. This highlights the importance of strict quality control measures throughout the production process.

Q3: What analytical techniques are used to determine the presence of Bromoclenbuterol in food products?

A3: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and reliable method for detecting Bromoclenbuterol in food samples, specifically pork and pork liver. [] This technique can quantify Bromoclenbuterol at trace levels, ensuring food safety and regulatory compliance. For a deeper understanding of this method and its application, refer to the research article titled "Determination of 22 β-agonists in pork and pork liver by high performance liquid chromatography-tandem mass spectrometry." []

Q4: Can you explain the application of Molecularly Imprinted Solid-Phase Extraction (MISPE) in Bromoclenbuterol analysis?

A4: MISPE, a highly selective extraction technique, effectively isolates and concentrates Bromoclenbuterol from complex sample matrices. [] This method utilizes a molecularly imprinted polymer (MIP) specifically designed to bind with Bromoclenbuterol or its structural analogs. The research paper "Determination of clenbuterol in bovine liver by combining matrix solid-phase dispersion and molecular imprinted solid-phase extraction followed by liquid chromatography/electrospray ion trap multiple-stage mass spectrometry" details the use of MISPE with bromoclenbuterol as a template for clenbuterol analysis, demonstrating its efficiency and selectivity. [] This approach significantly enhances the sensitivity and accuracy of analytical methods used for detecting Bromoclenbuterol in various samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B195695.png)

![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)

![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)